

# Pharmacological Profile of N-Arachidonoyl-L-Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | N-Arachidonoyl-L-Serine-d8 |           |
| Cat. No.:            | B8236286                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

N-Arachidonoyl-L-serine (AraS) is an endogenous endocannabinoid-like lipid first isolated from the bovine brain. Structurally similar to anandamide, AraS displays a unique pharmacological profile characterized by weak affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological activities are mediated through interactions with other cellular targets, including putative novel endothelial receptors, such as GPR55, and direct modulation of ion channels. This technical guide provides a comprehensive overview of the pharmacological properties of AraS, presenting quantitative data, detailed experimental methodologies, and outlining its known signaling pathways.

### Introduction

N-Arachidonoyl-L-serine is an N-acyl-amino acid that has garnered significant interest within the scientific community for its diverse physiological effects, which include vasodilation, neuroprotection, and anti-inflammatory actions.[1][2] Unlike classical endocannabinoids, AraS does not significantly engage CB1 or CB2 receptors, suggesting a distinct mechanism of action.[3][4] This document serves as an in-depth resource for researchers, summarizing the current understanding of the pharmacological profile of AraS.

# **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data reported for N-Arachidonoyl-L-Serine across various biological assays.

**Table 1: Receptor and Channel Binding Affinities** 

| Target                         | Species | Preparation             | Ki (nM)                        | Reference(s) |
|--------------------------------|---------|-------------------------|--------------------------------|--------------|
| CB1<br>Cannabinoid<br>Receptor | Mouse   | Cerebellar<br>Membranes | > 10,000                       | [4]          |
| CB2<br>Cannabinoid<br>Receptor | Rat     | -                       | No displacement<br>up to 30 μM | [4]          |
| TRPV1 Channel                  | Rat     | -                       | No displacement<br>up to 30 μM | [4]          |

**Table 2: In Vitro Functional Activity** 



| Assay                                | Tissue/Cell<br>Line               | Species | Parameter                | Value                                          | Reference(s |
|--------------------------------------|-----------------------------------|---------|--------------------------|------------------------------------------------|-------------|
| Vasodilation                         | Mesenteric<br>Arteries            | Rat     | EC50                     | 550 nM                                         | [4]         |
| Vasodilation                         | Abdominal<br>Aorta                | Rat     | EC50                     | ~1,200 nM                                      | [4]         |
| Vasorelaxatio<br>n (intact)          | Mesenteric<br>Arteries            | Rat     | pEC50                    | 5.49                                           | [1]         |
| Vasorelaxatio<br>n (denuded)         | Mesenteric<br>Arteries            | Rat     | pEC50                    | 5.14                                           | [1]         |
| BKCa<br>Channel<br>Activation        | HEK293hSlo<br>cells               | Human   | pEC50 (L-<br>enantiomer) | 5.63                                           | [1][5]      |
| BKCa<br>Channel<br>Activation        | HEK293hSlo<br>cells               | Human   | pEC50 (D-<br>enantiomer) | 5.32                                           | [1][5]      |
| N-Type Ca2+<br>Channel<br>Modulation | Sympathetic<br>Neurons            | Rat     | -                        | Augmentation of current                        | [1][6]      |
| TNF-α<br>Suppression                 | Murine<br>Macrophage<br>Cell Line | Mouse   | -                        | Suppression<br>of LPS-<br>induced<br>formation | [3][7]      |

# **Key Signaling Pathways**

N-Arachidonoyl-L-Serine modulates several intracellular signaling cascades, primarily in endothelial cells, leading to its observed physiological effects.

## **GPR55-Mediated Signaling in Endothelial Cells**

AraS is proposed to act as an agonist at the G protein-coupled receptor 55 (GPR55), which is expressed in endothelial cells.[6][8] Activation of GPR55 by AraS is thought to proceed through



a Gi/o-coupled pathway, leading to the downstream phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt).[6][8] This pathway is implicated in the pro-angiogenic effects of AraS.



Click to download full resolution via product page

GPR55-mediated signaling cascade of N-Arachidonoyl-L-Serine.

## **RhoA/ROCK Pathway Involvement**

In some cellular contexts, GPR55 activation is also linked to Gα12/13 coupling, which subsequently activates the RhoA/ROCK signaling pathway.[6][9] While direct evidence for AraS-mediated activation of this specific G protein is pending, this pathway is a known downstream effector of GPR55.



Click to download full resolution via product page

Potential GPR55-mediated RhoA/ROCK signaling.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below.

### Vasodilation Assay in Isolated Rat Mesenteric Arteries

This protocol is adapted from methodologies described for assessing the vasodilatory properties of AraS.[3][10]



Objective: To determine the vasodilatory effect of N-Arachidonoyl-L-Serine on isolated arterial segments.

#### Materials:

- Male Sprague-Dawley rats (185-200 g)
- Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
- Phenylephrine
- N-Arachidonoyl-L-Serine (in ethanol stock solution)
- Wire myograph system
- Carbogen gas (95% O2, 5% CO2)

#### Procedure:

- Euthanize the rat and dissect the superior mesenteric artery.
- Isolate second-order branches of the mesenteric artery and cut them into 2 mm rings.
- Mount the arterial rings in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.
- Verify the functional integrity of the endothelium by eliciting >90% relaxation with 10  $\mu$ M acetylcholine after pre-contraction with phenylephrine.
- Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 5 μM) to induce a stable tone.
- Generate a cumulative concentration-response curve by adding increasing concentrations of N-Arachidonoyl-L-Serine to the organ bath.



- Record the relaxation response as a percentage of the phenylephrine-induced contraction.
- Calculate the EC50 value from the concentration-response curve.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N-Arachidonoyl I-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, another endogenous agonist of GPR55 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl I-serine, an endocannabinoid-like brain constituent with vasodilatory properties PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Arachidonic acid-induced vasodilation of rat small mesenteric arteries is lipoxygenasedependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of N-Arachidonoyl-L-Serine: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8236286#pharmacological-profile-of-n-arachidonoyl-l-serine]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com